molecular formula C15H14N4O6 B2379269 N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941913-71-9

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2379269
CAS No.: 941913-71-9
M. Wt: 346.299
InChI Key: YJAIBARNPIMZIS-UHFFFAOYSA-N
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Description

“N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” is a derivative of indole-3-isoxazole-5-carboxamide . It is part of a series of compounds that were designed, synthesized, and evaluated for their anticancer activities .


Synthesis Analysis

The compound was synthesized as part of a series of indole-3-isoxazole-5-carboxamide derivatives . The chemical structures of these final compounds and intermediates were characterized using IR, HRMS, 1 H-NMR and 13 C-NMR spectroscopy and element analysis .


Molecular Structure Analysis

The molecular structure of the compound was characterized using various spectroscopic techniques including IR, HRMS, 1 H-NMR and 13 C-NMR .


Chemical Reactions Analysis

The compound was synthesized as part of a series of indole-3-isoxazole-5-carboxamide derivatives . The synthesis involved several chemical reactions, and the final compounds and intermediates were characterized using various spectroscopic techniques .


Physical and Chemical Properties Analysis

The compound was purified by automated flash chromatography using a dichloromethane: methanol (96: 4) solvent system. The yield was 55%, and the melting point was 207–208 °C .

Scientific Research Applications

Anticancer Activities

A series of compounds, including those structurally related to N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, were designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds exhibited moderate to excellent anticancer activities, with some showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021). Additionally, derivatives of N-(di or trimethoxyaryl)-5-arylisoxazole-3-carboxamide were synthesized and showed significant cytotoxicity against human breast cancer cell lines, with certain compounds inducing apoptosis at early stages (Saeedi et al., 2020).

Antimicrobial and Anti-Proliferative Activities

Compounds incorporating the 1,3,4-oxadiazole scaffold demonstrated antimicrobial and anti-proliferative activities. Specifically, N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione showed broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as against the yeast-like pathogenic fungus Candida albicans. Some derivatives also exhibited potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (Al-Wahaibi et al., 2021).

Mechanism of Action

Target of Action

The compound, also known as N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The TMP group’s interaction with its targets leads to changes in various biochemical pathways, including those involving tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β .

Pharmacokinetics

The tmp group has been incorporated in a wide range of therapeutically interesting drugs , suggesting that it may have favorable ADME properties

Result of Action

The compound’s action results in the inhibition of several targets, leading to notable anti-cancer effects . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Future Directions

The study concludes that indole-isoxazole hybrid systems have the potential for the development of novel anticancer agents . This forms the basis of further studies that aim to optimize both the design and synthesis of novel compounds that have higher anticancer activities .

Properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6/c1-21-10-6-8(7-11(22-2)12(10)23-3)14-18-19-15(24-14)17-13(20)9-4-5-16-25-9/h4-7H,1-3H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAIBARNPIMZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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